GLS1 Inhibitor -

GLS1 Inhibitor

Catalog Number: EVT-269541
CAS Number:
Molecular Formula: C19H21N7O2S
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glutaminase 1 (GLS1) is a mitochondrial enzyme that catalyzes the hydrolysis of glutamine to glutamate and ammonia. This conversion is the first step in glutaminolysis, a metabolic pathway that plays a critical role in cellular energy production, biosynthesis, and redox balance. [] GLS1 has two splice variants: kidney-type glutaminase (KGA) and glutaminase C isoform (GAC), both located in the mitochondria. [] GLS1 is ubiquitously expressed, while its isoform, GLS2, is primarily found in the liver. [, ] Cancer cells often exhibit increased reliance on glutamine metabolism, making GLS1 a promising target for cancer therapy. []

Molecular Structure Analysis

The chemical reactions involving GLS1 inhibitors primarily revolve around their binding to the GLS1 enzyme. For instance, BPTES and CB-839 bind to the allosteric site of GLS1, inducing a conformational change that inhibits the enzyme's catalytic activity. [, ] Some GLS1 inhibitors are designed to covalently modify the enzyme, resulting in irreversible inhibition. []

Mechanism of Action

GLS1 inhibitors primarily function by inhibiting the enzymatic activity of GLS1, thereby blocking the conversion of glutamine to glutamate. [] This inhibition can be achieved through various mechanisms, including:

  • Allosteric Inhibition: Compounds such as BPTES and CB-839 bind to a site on the enzyme distinct from the active site, inducing a conformational change that prevents substrate binding and catalysis. [, ]
  • Irreversible Inhibition: Certain GLS1 inhibitors are designed to react covalently with specific amino acid residues within the enzyme's active site, permanently disabling its catalytic function. []
  • Energy Production: Glutamate is a key substrate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for ATP production. [] Inhibiting glutaminolysis reduces the flux of glutamate into the TCA cycle, potentially compromising energy production in cancer cells. [, ]
  • Biosynthesis: Glutamate serves as a precursor for various biomolecules, including amino acids, lipids, and nucleotides. [] Inhibiting GLS1 limits the availability of glutamate for these biosynthetic pathways, potentially hindering cancer cell growth and proliferation. [, ]
  • Redox Balance: Glutamate contributes to glutathione synthesis, a major cellular antioxidant. [, ] Blocking glutaminolysis can deplete glutathione levels, increasing oxidative stress and rendering cancer cells vulnerable to oxidative damage. [, , , , ]
Physical and Chemical Properties Analysis
  • Solubility: Many GLS1 inhibitors are hydrophobic, leading to poor solubility in aqueous solutions. This can impact their bioavailability and limit their therapeutic potential. []
Applications
  • Cancer Research: As many cancer cells exhibit increased dependence on glutaminolysis, GLS1 inhibitors are being explored as potential anti-cancer agents. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Studies have demonstrated their efficacy in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, ovarian cancer, pancreatic cancer, and multiple myeloma. [, , , , , , , , , , , , , , , , , , , , , ] Furthermore, research is ongoing to evaluate the potential of GLS1 inhibitors in combination therapies with other anticancer agents, such as PARP inhibitors and chemotherapy drugs. [, , , , ]
  • Immunology Research: GLS1 inhibitors have shown promise in modulating immune responses, particularly by suppressing Th17 cell development. [, ] These cells play a crucial role in autoimmune diseases, suggesting that GLS1 inhibitors could be beneficial in treating such conditions. [, ]
  • Fibrosis Research: Aberrant glutaminolysis has been implicated in the development of fibrosis in various organs, including the lungs and heart. [, , , , ] GLS1 inhibitors have demonstrated efficacy in attenuating fibrosis in preclinical models, highlighting their potential as anti-fibrotic agents. [, , , ]
  • Neuroscience Research: GLS1 plays a role in glutamatergic neurotransmission, a process implicated in various neurological and psychiatric disorders. [] Research is exploring the potential of GLS1 inhibitors in modulating neurotransmission and addressing conditions like schizophrenia. []
  • Corneal Neovascularization Research: GLS1 inhibition has shown promise in reducing corneal neovascularization by influencing macrophage polarization. [] This finding suggests potential applications in treating vision impairment caused by corneal neovascularization.
Future Directions
  • Developing More Selective and Potent Inhibitors: Ongoing research is focusing on designing and synthesizing new GLS1 inhibitors with enhanced potency and selectivity towards GLS1 over its isoform GLS2. [, ]
  • Optimizing Pharmacokinetic Properties: Current efforts are directed towards improving the solubility, stability, and bioavailability of GLS1 inhibitors to overcome limitations associated with their physicochemical properties. [, ]
  • Identifying Biomarkers for Patient Stratification: Research is focusing on identifying biomarkers that can predict sensitivity to GLS1 inhibitors, enabling personalized therapy and maximizing therapeutic benefits in specific patient populations. [, , , ]
  • Exploring Combination Therapies: Studies are ongoing to evaluate the efficacy of GLS1 inhibitors in combination with other therapeutic agents, such as chemotherapy, radiotherapy, and targeted therapies, to enhance their anti-cancer effects and overcome potential resistance mechanisms. [, , , , ]

CB-839 (Telaglenastat)

Compound Description: CB-839 is an orally bioavailable, selective, non-competitive inhibitor of GLS1. [, , , , , , , , ] It disrupts glutamine metabolism, demonstrating significant antitumor activity in various preclinical models, including those for osteosarcoma, pancreatic ductal adenocarcinoma, and hepatocellular carcinoma. [, , ] It has shown promise in clinical trials for solid tumors, including biomarker-defined advanced solid tumors. [, ] CB-839's safety profile and efficacy in combination with other anticancer agents are also being explored. [, ]

6-Diazo-5-Oxo-L-Ornithine (DON)

Compound Description: DON is a non-selective inhibitor of glutaminase, targeting both GLS1 and GLS2 isoforms. [] It inhibits endothelial cell proliferation and migration by blocking glutamine metabolism. []

Compound 968

Compound Description: Compound 968 is a potent and selective inhibitor of GLS1. [, , ] It exhibits antitumor activity in multiple myeloma models and enhances the cytotoxic effects of dihydroartemisinin (DHA) in hepatocellular carcinoma cells. [, ] Compound 968 suppresses fibroblast-like synoviocyte (FLS) proliferation in rheumatoid arthritis models, highlighting its potential in inflammatory diseases. []

IPN60090

Compound Description: IPN60090 is a novel, orally bioavailable, and selective GLS1 inhibitor. [, ] It has shown promising results in preclinical studies, demonstrating potent antitumor activity in several cancer models, including ovarian cancer and non-small cell lung cancer (NSCLC). [, ] Research is ongoing to identify predictive biomarkers for IPN60090 sensitivity and to develop synergistic combination therapies with other anticancer agents. [, ]

IACS-6274

Compound Description: IACS-6274 is a novel, potent, and selective oral GLS1 inhibitor with favorable pharmacokinetic properties and antitumor activity. [, ] Preclinical studies demonstrated promising results in biomarker-defined models, prompting investigation in a phase I clinical trial for patients with advanced solid tumors. [, ] Results from this trial revealed significant target modulation and preliminary antitumor activity, supporting further clinical development. []

α-Ketoglutarate (α-KG)

Compound Description: α-KG is a key intermediate in the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway for energy production. [, ] It is a product of glutamate metabolism and plays a crucial role in cell proliferation, migration, and survival. []

Dimethyl α-Ketoglutarate (Dimethyl α-KG)

Compound Description: Dimethyl α-KG is a cell-permeable derivative of α-ketoglutarate that can readily enter cells and participate in metabolic reactions. []

Glutamate

Compound Description: Glutamate is a key excitatory neurotransmitter in the central nervous system and a product of GLS1-mediated glutamine metabolism. [, , ] It plays a vital role in various cellular processes, including energy production and biosynthesis.

Aspartate

Compound Description: Aspartate is a non-essential amino acid that plays a crucial role in nucleotide biosynthesis, particularly in the pyrimidine synthesis pathway. [] It can be generated from glutamine metabolism through the TCA cycle and transamination reactions.

Olaparib

Relevance: Olaparib synergizes with GLS1 inhibitors to suppress tumor growth in preclinical models of renal cell carcinoma (RCC) by enhancing DNA replication stress and promoting cell death. [, ] This synergy highlights the potential of combining "GLS1 Inhibitor" compounds with DNA damaging agents for enhanced therapeutic efficacy.

β-Lapachone (β-lap)

Compound Description: β-lap is an ortho-naphthoquinone that selectively induces cell death in cancer cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1), making it a promising anticancer agent. [, ]

Relevance: β-lap synergizes with GLS1 inhibitors to induce cancer cell death through ROS generation and depletion of antioxidants like glutathione. [, ] This synergy highlights the potential of combining "GLS1 Inhibitor" compounds with NQO1 bioactivatable drugs for enhanced therapeutic efficacy in NQO1-overexpressing tumors.

Properties

Product Name

GLS1 Inhibitor

IUPAC Name

(2S)-2-methoxy-2-phenyl-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide

Molecular Formula

C19H21N7O2S

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C19H21N7O2S/c1-28-16(13-6-3-2-4-7-13)17(27)22-19-25-24-18(29-19)21-14-9-11-26(12-14)15-8-5-10-20-23-15/h2-8,10,14,16H,9,11-12H2,1H3,(H,21,24)(H,22,25,27)/t14-,16+/m1/s1

InChI Key

KLQLQDLJJUAEGT-ZBFHGGJFSA-N

SMILES

COC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)NC3CCN(C3)C4=NN=CC=C4

Solubility

Soluble in DMSO

Synonyms

GLS1 Inhibitor

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)NC3CCN(C3)C4=NN=CC=C4

Isomeric SMILES

CO[C@@H](C1=CC=CC=C1)C(=O)NC2=NN=C(S2)N[C@@H]3CCN(C3)C4=NN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.